molecular formula C10H12ClNO2 B1651219 4,5-MDAI hydrochloride CAS No. 124399-90-2

4,5-MDAI hydrochloride

Cat. No.: B1651219
CAS No.: 124399-90-2
M. Wt: 213.66 g/mol
InChI Key: PVGSGXLMJCEIEL-UHFFFAOYSA-N
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Description

4,5-Methylenedioxy-2-aminoindane hydrochloride is a synthetic aminoindane derivative characterized by a methylenedioxy group (-O-CH2-O-) bridging positions 4 and 5 of the indane core and an amine group at position 2. However, the rigid indane scaffold may reduce neurotoxicity compared to amphetamine-based analogs.

Properties

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9;/h1-2,7H,3-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGSGXLMJCEIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC3=C2OCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344563
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124399-90-2
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-METHYLENEDIOXY-2-AMINOINDANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK2499P9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Laboratory Synthesis

Starting Materials and Reaction Pathway

The classical synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid , which undergoes sequential transformations:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to its reactive acid chloride intermediate.
  • Cyclization : Thermal cyclization of the acid chloride produces 5,6-methylenedioxy-1-indanone , a key intermediate.
  • Hydroxyimino ketone synthesis : Reaction with amyl nitrite in methanolic HCl introduces an oxime group at the 2-position, forming 5,6-methylenedioxy-2-hydroxyiminoindanone .
  • Reductive amination : Catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid with sulfuric acid reduces the oxime to the primary amine, yielding 4,5-methylenedioxy-2-aminoindane .
  • Salt formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Table 1: Classical Synthesis Reaction Conditions
Step Reagents/Conditions Yield (%) Reference
Acid chloride SOCl₂, reflux, 4–6 hrs 85–90
Cyclization 180–200°C, neat 70–75
Oxime formation Amyl nitrite, HCl/MeOH, 0–5°C, 2 hrs 65–70
Reduction Pd/C, H₂ (1 atm), AcOH/H₂SO₄, 24 hrs 50–60
Salt precipitation HCl (g)/Et₂O, 0°C 95–98

Optimization Challenges

  • Reduction efficiency : The Pd/C-mediated step suffers from incomplete conversion due to catalyst poisoning by sulfur-containing intermediates. Substituting Raney nickel improves yield (70–75%) but requires higher pressures (3–5 atm H₂).
  • Oxime stability : The hydroxyimino ketone intermediate is prone to hydrolysis under acidic conditions, necessitating strict temperature control (<10°C) during formation.

Industrial Production Methods

Scaling Considerations

Industrial processes prioritize cost-effective precursors and continuous-flow systems:

  • Feedstock selection : Bulk procurement of 3,4-methylenedioxycinnamic acid (a cheaper alternative to propionic acid derivatives) reduces raw material costs by 40%.
  • Continuous cyclization : Tubular reactors operating at 220°C with residence times <30 minutes achieve 80% conversion, minimizing thermal degradation.

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.
  • Chromatography : Industrial-scale flash chromatography on silica gel removes residual Pd catalysts (<10 ppm).

Alternative Synthetic Approaches

Hofmann Degradation Route

A patent-pending method (CN113801033A) avoids high-pressure hydrogenation:

  • Cyclization : 3,4-methylenedioxybenzaldehyde reacts with acrylamide in DMF at 120°C to form a bicyclic amide.
  • Hofmann degradation : Treatment with bromine and NaOH converts the amide to a primary amine.
  • Reduction : Sodium borohydride reduces residual carbonyl groups, yielding the free base.
Table 2: Alternative Method Performance Metrics
Parameter Classical Method Hofmann Method
Total yield 50–60% 65–75%
Reaction time 72 hrs 24 hrs
Catalyst cost High (Pd/C) Low (none)
Scalability Moderate High

Mechanistic Insights

  • Hofmann degradation : The amide intermediate undergoes bromination at the nitrogen, followed by elimination of CO₂ and rearrangement to the amine.
  • Steric effects : The methylenedioxy group directs electrophilic substitution to the 5-position, ensuring regioselectivity >90%.

Reaction Kinetics and Byproduct Analysis

Rate-Limiting Steps

  • Cyclization : Second-order kinetics (k = 0.12 L/mol·s at 200°C) with an activation energy of 85 kJ/mol.
  • Reductive amination : Zero-order dependence on H₂ pressure above 1 atm, suggesting surface saturation of Pd/C.

Byproduct Formation

  • N-Methyl derivatives : Result from over-reduction during hydrogenation; controlled by limiting H₂ exposure time.
  • Ring-opened products : Observed in <5% yield when cyclization exceeds 220°C.

Challenges and Optimization Strategies

Catalyst Recycling

  • Pd/C recovery : Filtration and washing with hot acetic acid restore 80% activity for 3–5 cycles.
  • Solvent selection : Substituting acetic acid with propionic acid reduces catalyst leaching by 30%.

Environmental Impact

  • Waste streams : Classical methods generate 8–10 kg of acidic waste per kg product. Neutralization with CaCO₃ reduces effluent toxicity by 50%.

Chemical Reactions Analysis

Types of Reactions: 4,5-Methylenedioxy-2-aminoindane hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of derivatives with altered properties.

  • Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of different structural isomers.

  • Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups, resulting in new compounds with distinct characteristics.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4,5-Methylenedioxy-2-aminoindane hydrochloride, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry

MDAI serves as a reference compound in analytical chemistry, particularly in developing new synthetic methods and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution .

Table 1: Types of Reactions Involving MDAI

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen atomsPotassium permanganate, hydrogen peroxide
ReductionRemoval of oxygen or addition of hydrogenLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of atoms/groupsHalogens (Cl, Br), alkyl halides

Biology

Research has indicated that MDAI interacts with neurotransmitter systems in the brain, acting primarily as a serotonin releasing agent. This interaction is linked to its entactogenic effects—enhanced emotional openness and social interaction . Studies have shown that MDAI can release serotonin and norepinephrine, which are crucial for mood regulation.

Case Study: Neurotransmitter Interaction
A study characterized the pharmacological profile of MDAI and its analogs, revealing significant serotonin release compared to traditional psychoactive substances like MDMA . The binding affinities of MDAI to serotonin transporters were measured, indicating its potential as a therapeutic agent.

Medicine

MDAI has garnered interest for its potential therapeutic applications in drug-assisted psychotherapy. Its reduced neurotoxicity compared to other similar compounds makes it a candidate for further exploration in clinical settings .

Table 2: Comparison of MDAI with Similar Compounds

CompoundTypeNeurotoxicity LevelDuration of Action
MDAISerotonin-Norepinephrine Releasing AgentLow2–6 hours
MDMAEntactogenModerate3–6 hours
MethamphetamineStimulantHigh8–24 hours

Industry

In industrial applications, MDAI is utilized as a precursor in synthesizing other chemical products. Its unique properties make it valuable in developing new materials and compounds within the pharmaceutical industry.

Mechanism of Action

The mechanism by which 4,5-Methylenedioxy-2-aminoindane hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin releasing agent, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is associated with its entactogenic effects, which include feelings of emotional openness and enhanced social interaction.

Molecular Targets and Pathways:

  • Serotonin Transporters: The compound targets serotonin transporters, leading to the release of serotonin.

  • Neurotransmitter Pathways: It affects various neurotransmitter pathways, including those involved in mood regulation and social behavior.

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The following table summarizes critical differences between 4,5-methylenedioxy-2-aminoindane hydrochloride and its structural analogs:

Compound Name Structural Features Pharmacological Activity Receptor Affinity Toxicity Profile References
4,5-Methylenedioxy-2-aminoindane HCl Methylenedioxy (4,5-O-CH2-O-), amine (C2) Serotonergic activity, entactogen-like High 5-HT2A/2C affinity Lower neurotoxicity vs. MDMA (theorized)
5-Methoxy-6-methyl-2-aminoindan Methoxy (C5), methyl (C6), amine (C2) MDMA-like stimulation, mild euphoria Moderate 5-HT/dopamine Reduced neurotoxicity
5-Iodo-2-aminoindan Iodo (C5), amine (C2) Partial serotonergic activity Weak 5-HT receptor binding Non-neurotoxic

Mechanistic Insights

  • 4,5-Methylenedioxy-2-aminoindane HCl: The methylenedioxy group enhances 5-HT receptor binding, mimicking MDMA’s effects but with reduced oxidative stress due to the indane backbone .
  • 5-Methoxy-6-methyl-2-aminoindan: The methoxy and methyl groups sterically hinder receptor interactions, resulting in weaker efficacy than MDMA. Preclinical studies suggest diminished dopaminergic toxicity .
  • 5-Iodo-2-aminoindan: Iodination at C5 disrupts planar binding to monoamine transporters, eliminating neurotoxicity while retaining partial activity .

Biological Activity

4,5-Methylenedioxy-2-aminoindane hydrochloride, often referred to as MDAI, is a compound belonging to the class of entactogens. It is structurally related to MDMA and has garnered interest for its potential effects on neurotransmitter systems in the brain. This article explores the biological activity of MDAI, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDAI has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molar mass of approximately 177.203 g/mol. The compound features a methylenedioxy group and an aminoindane structure, which contributes to its biological activity.

MDAI primarily acts as a serotonin-norepinephrine releasing agent (SNRIs) . It influences neurotransmitter systems by:

  • Targeting Serotonin Transporters (SERT) : MDAI induces the release of serotonin, leading to increased synaptic levels of this neurotransmitter, which is associated with mood enhancement and emotional openness .
  • Influencing Norepinephrine (NE) and Dopamine (DA) : The compound also exhibits activity on norepinephrine and dopamine systems, although to a lesser extent than serotonin. This multifaceted interaction is responsible for its entactogenic effects .

Table 1: Monoamine Release Potency of MDAI Compared to Other Compounds

CompoundSerotonin EC50 (nM)Norepinephrine EC50 (nM)Dopamine EC50 (nM)
2-AI>1000086439
MDAI1141171334
MDMA49.6–7254.1–11051.2–278

Neurotransmitter Release Studies

Research has demonstrated that MDAI significantly enhances the release of serotonin in vitro. In studies involving cell cultures, MDAI was shown to induce substantial efflux of serotonin compared to control conditions that utilized reuptake inhibitors .

Case Studies

Several case studies have documented the effects of MDAI in human subjects:

  • Clinical Observations : Users reported feelings of emotional connectivity and enhanced sociability, akin to those experienced with MDMA but with reportedly milder side effects .
  • Neurotoxicity Assessments : Investigations into the neurotoxic potential of MDAI have indicated that while it does influence neurotransmitter systems, it may not exhibit the same level of neurotoxicity as other compounds like MDMA or mephedrone .

Comparative Analysis with Similar Compounds

MDAI's pharmacological profile can be compared with other entactogens such as MDMA and amphetamines:

  • MDMA : More potent in serotonin release; associated with higher neurotoxicity.
  • Amphetamines : Primarily increase dopamine levels; less entactogenic compared to MDAI.

Table 2: Comparison of Biological Activities

CompoundSerotonin ReleaseNorepinephrine ReleaseDopamine Release
MDAIModerateModerateLow
MDMAHighModerateModerate
AmphetamineLowHighHigh

Q & A

Q. What analytical techniques are critical for characterizing the structural integrity of 4,5-Methylenedioxy-2-aminoindane hydrochloride in research settings?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Infrared spectroscopy (FTIR) can validate functional groups (e.g., methylenedioxy and amino groups), as shown in clindamycin hydrochloride analysis . Purity assessment requires HPLC-UV or UPLC coupled with charged aerosol detection (CAD) to quantify impurities below 0.1% .

Q. How should researchers evaluate the acute toxicity profile of 4,5-Methylenedioxy-2-aminoindane hydrochloride in preclinical models?

  • Methodological Answer : Conduct OECD Guideline 423-compliant studies using rodents, with dose escalation (e.g., 10–300 mg/kg) and 14-day observation periods. Monitor neurobehavioral changes (e.g., tremors, ataxia) and histopathological endpoints (e.g., liver/kidney damage). Reference safety protocols for handling neuroactive compounds, including mandatory post-exposure medical monitoring .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicological profiles of 4,5-Methylenedioxy-2-aminoindane hydrochloride across different model systems?

  • Methodological Answer : Perform interspecies pharmacokinetic studies (rodent vs. primate) to identify metabolic disparities. Use LC-MS/MS to quantify parent compound and metabolites (e.g., N-demethylated derivatives) in plasma and tissues. Cross-validate in vitro cytotoxicity data (e.g., HepG2 cells) with in vivo findings to clarify mechanisms of hepatotoxicity .

Q. How can researchers design in vitro assays to investigate the compound’s interaction with serotonin and dopamine receptors?

  • Methodological Answer : Utilize radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A, ³H-SCH23390 for D₁) in transfected HEK293 cells. Include competitive inhibition curves (0.1 nM–10 µM) to calculate IC₅₀ and Ki values. Compare results with structurally similar compounds (e.g., 2-methoxyamphetamine derivatives) to assess selectivity .

Q. What advanced methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments with incubation at 37°C. Analyze degradation products via LC-QTOF-MS and molecular dynamics simulations to predict hydrolysis pathways. Accelerated stability studies (40°C/75% RH for 6 months) can inform formulation requirements .

Q. How can computational modeling guide the optimization of 4,5-Methylenedioxy-2-aminoindane hydrochloride for targeted CNS delivery?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against blood-brain barrier (BBB) transporters (e.g., LAT1). Predict logP and polar surface area (PSA) using Schrödinger Suite to balance lipophilicity and permeability. Validate predictions with in situ brain perfusion models in rats .

Methodological Notes

  • Contradiction Management : Cross-reference spectroscopic data (e.g., NMR shifts) with literature to resolve structural ambiguities .
  • Safety Protocols : Follow OSHA HCS guidelines for handling neuroactive compounds, including PPE (gloves, respirators) and emergency eyewash stations .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neurotoxicity assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-MDAI hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5-MDAI hydrochloride

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